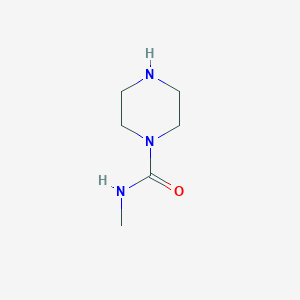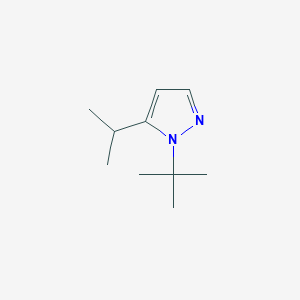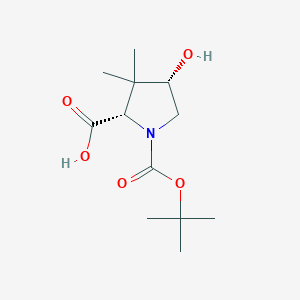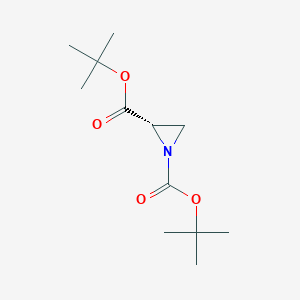
N-Methylpiperazin-1-carboxamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-methylpiperazine-1-carboxamide involves complex multi-step reactions. For instance, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with potential applications in imaging of IRAK4 enzyme for neuroinflammation studies, involves a nine-step process with overall yields of 13-14% (Wang et al., 2018). Another study presented the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating the versatility of reactions involving N-methylpiperazine derivatives (Koroleva et al., 2011).
Molecular Structure Analysis
The molecular structure and conformational details of compounds related to N-methylpiperazine-1-carboxamide have been elucidated through various spectroscopic techniques, including FTIR, FT-Raman, and NMR. For example, the structural characteristics of N,N-diethyl-4-methylpiperazine-1-carboxamide were determined using DFT calculations, highlighting the molecule's stability and potential nonlinear optical behavior (Muthu & Elamurugu Porchelvi, 2013).
Chemical Reactions and Properties
N-methylpiperazine-1-carboxamide derivatives undergo various chemical reactions, contributing to their diverse pharmacological properties. For instance, derivatives have been synthesized as potent androgen receptor (AR) antagonists, demonstrating significant antiandrogenic activity, which could be beneficial in prostate cancer treatment (Kinoyama et al., 2005).
Physical Properties Analysis
The physical properties of N-methylpiperazine-1-carboxamide derivatives, such as solubility, melting points, and stability, are crucial for their application in medicinal chemistry. The synthesis and characterization of 1-methylpiperazine-1,4-diium bis(nitrate) revealed insights into its crystal structure and thermal stability, indicating its potential use in various applications (Gatfaoui et al., 2017).
Chemical Properties Analysis
The chemical properties of N-methylpiperazine-1-carboxamide derivatives, including reactivity, potential for substitution reactions, and formation of complexes with other molecules, are essential for developing novel compounds with targeted pharmacological activities. Studies on the synthesis and conformational analysis of amides derived from N-methylpiperazine highlight the compound's versatility and potential for generating novel derivatives with specific properties (Iriepa et al., 2006).
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Inhaltsstoff
“N-Methylpiperazin-1-carboxamid” wird als Baustein für die Herstellung von pharmazeutischen Wirkstoffen verwendet . Es ist ein Spezialzwischenprodukt der Familie der alkylierten Piperazine .
Textilverarbeitung
Diese Verbindung wird als Additiv bei der Verarbeitung von Textilfasern verwendet . Es kann die Eigenschaften der Fasern verbessern und die Gesamtqualität der Textilprodukte steigern .
Synthese neuer Amide
“this compound” wird bei der Synthese neuer Carbonsäureamide verwendet . Diese Amide werden durch Reaktion von 1-Methylpiperazin oder 3- und 4- (4-Methylpiperazin-1-ylmethyl)anilin mit 4-Chlorbenzoylchlorid synthetisiert .
Herstellung von Antileukämika
Diese Verbindung wird bei der Synthese des Antileukämikums Imatinib und seines Isomers verwendet . Die Verbindung N - (3-Amino-4-methylphenyl)-4- (4-Methylpiperazin-1-ylmethyl)benzamid ist ein Schlüsselzwischenprodukt in dieser Synthese .
Synthese von substituierten Benzamiden
“this compound” wird bei der Synthese von substituierten 4-Amino- N - [4- (4-Methylpiperazin-1-ylmethyl)phenyl]benzamiden verwendet . Dies wird durch die Reaktion von 4-Chlor- N - [4- (4-Methylpiperazin-1-ylmethyl)phenyl]benzamid mit Imidazol, Chinolin-5-amin und 2-Methylchinolin-5-amin erreicht
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a building block used in organic synthesis , and it’s used in the manufacture of various pharmaceutical drugs . .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical drugs , it can be inferred that it may influence a range of biochemical pathways.
Eigenschaften
IUPAC Name |
N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYONZVIPMACEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470370 | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163361-25-9 | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpiperazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)










